molecular formula C14H17N3OS B13916440 7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one

7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one

Cat. No.: B13916440
M. Wt: 275.37 g/mol
InChI Key: OJIUPWQVQQUQRL-UHFFFAOYSA-N
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Description

7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable pyrimidine derivative with a cyclopropane moiety under specific conditions. The reaction conditions often include the use of catalysts such as CuCl and 6-methylpicolinic acid, and the reactions are typically carried out in solvents like methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors may also be considered for large-scale production to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

7'-cyclopentyl-2'-methylsulfanylspiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-6'-one

InChI

InChI=1S/C14H17N3OS/c1-19-13-15-8-10-11(16-13)17(9-4-2-3-5-9)12(18)14(10)6-7-14/h8-9H,2-7H2,1H3

InChI Key

OJIUPWQVQQUQRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)N(C(=O)C23CC3)C4CCCC4

Origin of Product

United States

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